L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine
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Overview
Description
L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
Disulfide Bonds: Formation of intramolecular or intermolecular disulfide bonds.
Modified Peptides: Peptides with altered functional groups or side chains.
Scientific Research Applications
L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or biomarker.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating cellular pathways and functions. The cysteine residue can form disulfide bonds, which may play a role in stabilizing the peptide’s structure or facilitating interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-proline: Another peptide with different amino acid composition and properties.
L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine: A more complex peptide with additional amino acids and disulfide bonds.
Uniqueness
L-Threonyl-L-cysteinyl-L-leucyl-L-prolyl-L-phenylalanyl-L-alanyl-L-leucine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its stability and biological activity compared to other peptides.
Properties
CAS No. |
918893-38-6 |
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Molecular Formula |
C36H57N7O9S |
Molecular Weight |
763.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H57N7O9S/c1-19(2)15-25(40-32(47)27(18-53)42-34(49)29(37)22(6)44)35(50)43-14-10-13-28(43)33(48)39-24(17-23-11-8-7-9-12-23)31(46)38-21(5)30(45)41-26(36(51)52)16-20(3)4/h7-9,11-12,19-22,24-29,44,53H,10,13-18,37H2,1-6H3,(H,38,46)(H,39,48)(H,40,47)(H,41,45)(H,42,49)(H,51,52)/t21-,22+,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
PJQADXHCIUOJEC-HHRCTJKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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